molecular formula C18H19BrN2O5S B3498991 methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Cat. No.: B3498991
M. Wt: 455.3 g/mol
InChI Key: RZBOMFNCPFFLMY-UHFFFAOYSA-N
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Description

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is an organic compound with the molecular formula C18H19BrN2O5S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and an ethylglycyl moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Coupling with Ethylglycine: The bromophenyl sulfonyl intermediate is then coupled with ethylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, potentially altering the compound’s chemical properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate
  • Methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate
  • Methyl 2-({N-[(4-methylphenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Uniqueness

Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen substituents. This uniqueness can be leveraged in designing molecules with specific properties and activities.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonyl-ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-3-21(27(24,25)14-10-8-13(19)9-11-14)12-17(22)20-16-7-5-4-6-15(16)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOMFNCPFFLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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